sulfuric acid - 384858-26-8

sulfuric acid

Catalog Number: EVT-14381864
CAS Number: 384858-26-8
Molecular Formula: H4O8S2
Molecular Weight: 196.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sulfuric acid can be classified as a mineral acid and is categorized under strong acids due to its complete dissociation in aqueous solution. Its primary sources include the combustion of sulfur-containing fuels and the oxidation of elemental sulfur. The global production of sulfuric acid exceeds 200 million tons annually, making it one of the most produced chemicals worldwide.

Synthesis Analysis

Methods

The most common method for synthesizing sulfuric acid is the Contact Process, which consists of several key steps:

  1. Combustion of Sulfur: Sulfur is burned in the presence of oxygen to produce sulfur dioxide:
    S+O2SO2S+O_2\rightarrow SO_2
  2. Oxidation to Sulfur Trioxide: The sulfur dioxide is then oxidized to sulfur trioxide using a vanadium pentoxide catalyst:
    2SO2+O22SO32SO_2+O_2\rightarrow 2SO_3
  3. Hydration: Finally, sulfur trioxide is dissolved in water to form sulfuric acid:
    SO3+H2OH2SO4SO_3+H_2O\rightarrow H_2SO_4

Technical Details

The Contact Process operates at high temperatures (around 450 °C) and pressures (about 2-4 atmospheres) to enhance the reaction rates and yield. The use of catalysts significantly increases efficiency while reducing energy consumption.

Molecular Structure Analysis

Structure

Sulfuric acid has a tetrahedral molecular geometry around the sulfur atom, which is central to its structure. The molecule consists of one sulfur atom bonded to four oxygen atoms; two of these oxygens are involved in double bonds (sulfate group), while the other two are bonded to hydrogen atoms.

Data

  • Molecular Weight: 98.079 g/mol
  • Density: 1.84 g/cm³ (at 20 °C)
  • Melting Point: 10 °C (50 °F)
  • Boiling Point: 337 °C (639 °F)
Chemical Reactions Analysis

Reactions

Sulfuric acid participates in numerous chemical reactions due to its strong acidic nature:

  1. Neutralization Reactions: It reacts with bases to form salts and water.
    H2SO4+2NaOHNa2SO4+2H2OH_2SO_4+2NaOH\rightarrow Na_2SO_4+2H_2O
  2. Dehydration Reactions: It can act as a dehydrating agent, removing water from other substances.
    C6H12O6H2SO4C+6H2OC_6H_{12}O_6\xrightarrow{H_2SO_4}C+6H_2O
  3. Oxidation Reactions: Sulfuric acid can oxidize metals and non-metals.
    Zn+H2SO4ZnSO4+H2Zn+H_2SO_4\rightarrow ZnSO_4+H_2

Technical Details

These reactions are often exothermic and require careful handling due to the heat released and potential hazards involved.

Mechanism of Action

Process

The mechanism by which sulfuric acid acts as an acid involves proton donation (H⁺ ions) when dissolved in water. This leads to a decrease in pH and facilitates various chemical reactions by increasing the concentration of hydrogen ions in solution.

Data

  • pKa Value: -3 for the first dissociation; this indicates a very strong acid.
  • Acidity Constant: The first dissociation constant for sulfuric acid is significantly high, reflecting its strong acidic nature.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Odorless
  • Viscosity: High viscosity compared to water

Chemical Properties

  • Corrosiveness: Highly corrosive to metals and organic tissues.
  • Reactivity: Reacts vigorously with water, releasing heat (exothermic reaction).

Relevant Data or Analyses

Sulfuric acid's high density and boiling point make it suitable for various industrial applications where stability under heat is required.

Applications

Scientific Uses

Sulfuric acid has extensive applications across multiple fields:

  • Fertilizer Production: Used in making phosphate fertilizers.
  • Petroleum Refining: Acts as a catalyst in alkylation processes.
  • Chemical Manufacturing: Essential for producing hydrochloric acid, nitric acid, and sulfate salts.
  • Battery Production: Used in lead-acid batteries for vehicles.
Industrial Synthesis Methodologies

Catalytic Oxidation Processes in the Contact Method

The catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) represents the core transformation in sulfuric acid production via the contact process. This exothermic reaction (ΔH = -99 kJ/mol) requires precise temperature control and specialized catalysts to achieve industrially viable reaction rates and conversion efficiencies [2] [6].

Catalyst composition has evolved significantly, with modern plants predominantly using vanadium pentoxide (V₂O₅) catalysts deposited on silica supports. These multicomponent systems typically contain 6-12% V₂O₅, supplemented by alkali metal sulfates (potassium/pyrosulfates) that lower the molten salt phase's melting point, enhancing catalytic activity at 400-620°C [6]. The catalytic mechanism involves:

  • Gas-phase diffusion of SO₂ and O₂ to the catalyst surface
  • Adsorption and reaction at vanadium active sites:
2SO₂ + 2V⁵⁺O²⁻ → 2SO₃ + 2V⁴⁺
  • Regeneration of the oxidized state:
2V⁴⁺ + O₂ → 2V⁵⁺O²⁻

Reactor configuration employs multiple adiabatic beds (typically 3-5 stages) with interstage cooling to overcome equilibrium limitations. The first bed operates at 600-620°C to achieve rapid kinetics, while subsequent beds operate at progressively lower temperatures (420-480°C) to maximize conversion per Le Chatelier's principle [2].

Table 1: Performance Characteristics of Industrial SO₂ Oxidation Catalysts

Catalyst TypeOperating Temp. Range (°C)Min. Activity Temp. (°C)Conversion EfficiencyLifetime (Years)
Vanadium Pentoxide (V₂O₅-K₂SO₄/SiO₂)400-62040098-99% (single pass)10-15
Platinum (Pt/Al₂O₃)420-550350>99%3-5 (sensitive to poisoning)
Iron Oxide (Fe₂O₃)500-70055070-80%Limited by sintering

Historical Evolution: Lead Chamber Process vs. Modern Techniques

Sulfuric acid manufacturing has undergone revolutionary transitions driven by efficiency demands and environmental considerations. The lead chamber process, dominant from the 18th to early 20th century, employed nitrogen oxide chemistry in large lead-lined chambers:

2SO₂ + 2H₂O + 2NO + O₂ → 2H₂SO₄ + 2NO
2NO + O₂ → 2NO₂

This cyclic process produced dilute acid (62-70% H₂SO₄) at low temperatures (60-80°C) with significant nitrogen oxide losses, requiring extensive absorption systems and yielding corrosive, impure product unsuitable for concentrated applications [4] [5].

The contact process, commercialized in the 1890s, represented a paradigm shift by:

  • Enabling direct production of >98% acid and oleum
  • Eliminating nitrogen oxide pollutants
  • Reducing corrosion through dry gas processing
  • Utilizing waste heat for steam generation

Critical innovations enabling this transition included:

  • Vanadium catalyst development (replacing platinum in 1920s)
  • Double absorption technology (1960s) reducing SO₂ emissions
  • Advanced materials (stainless steels, borosilicate glass, fluoropolymer linings) for high-temperature operation [4]

Table 2: Technological Comparison of Sulfuric Acid Production Methods

ParameterLead Chamber ProcessSingle Absorption Contact ProcessDouble Absorption (DCDA) Contact Process
Reactor ConstructionLead-lined brick chambersStainless steel/converter with catalyst bedsMulti-stage converter with interstage absorption
Catalyst SystemNitrogen oxides (homogeneous)V₂O₅-based (heterogeneous)V₂O₅-based with promoters
Acid Concentration62-70% (chamber acid)93-98%98-99.5%
SO₂ Conversion Efficiency70-80%96-98%99.5-99.9%
SO₂ Emissions (kg/ton acid)60-10010-151-3
Energy RecoveryNoneLimited steam generationHigh-pressure steam (1-1.5 ton/ton acid)

Byproduct Valorization in Sulfur Trioxide Absorption

SO₃ absorption represents the final chemical transformation in sulfuric acid synthesis, where SO₃ gas is hydrated:

SO₃(g) + H₂O(l) → H₂SO₄(l)  (ΔH = -132 kJ/mol)

Industrial practice employs countercurrent absorption towers using 98-99% H₂SO₄ as the recirculating medium. This concentration maximizes absorption efficiency while minimizing acid mist formation. Key valorization strategies include:

Mist recovery systems capture sub-micron H₂SO₄ aerosols formed during absorption. Modern plants achieve >99.9% mist elimination through:

  • Packed-bed demisters with glass or microglass fibers
  • Pulsed electrostatic precipitators applying 50-100 kV fields
  • Venturi scrubbers with optimized pressure drops [2] [6]

Captured mist is recycled to the absorption circuit, reducing product loss and emissions. Weak acid streams (75-85% H₂SO₄) generated during gas drying are concentrated using waste heat:

  • Vacuum evaporation at 60-80°C using low-pressure steam
  • Hot air stripping in packed towers
  • Direct contact concentration with combustion gases [6]

Table 3: Byproduct Valorization in Modern Sulfuric Acid Plants

Byproduct StreamCompositionValorization MethodRecovery EfficiencyEconomic Impact
Sulfuric Acid Mist80-95% H₂SO₄ aerosolsElectrostatic precipitators + glass fiber filters99.5-99.9% captureReduces product loss by 0.5-1.2%
Weak Acid (Drying Towers)70-80% H₂SO₄Vacuum concentration98% H₂SO₄ productRecovers 5-10% of plant output
Intermediate Absorption Liquor98-99% H₂SO₄ + dissolved SO₃Direct return to absorption circuit100% utilizationEliminates waste acid streams
Waste Heat300-500°C gasesSteam generation → electricity70-80% thermal efficiency25-40% plant energy self-sufficiency

Thermodynamic Optimization of Multi-Stage Reactor Systems

The equilibrium-limited nature of SO₂ oxidation necessitates sophisticated thermodynamic management:

2SO₂ + O₂ ⇌ 2SO₃  (K_p = e^{(\frac{11800}{T} - 11.24}) 

where equilibrium constant K_p decreases exponentially with temperature [6]. Modern plants employ four optimization strategies:

Temperature-staged catalysis uses 3-5 adiabatic beds with interstage cooling:

  • First bed: Inlet 410-430°C → outlet 590-620°C (70-75% conversion)
  • Second bed: Inlet 430-450°C → outlet 500-520°C (cumulative 90-94%)
  • Third bed: Inlet 410-430°C → outlet 440-460°C (cumulative 97-98.5%)
  • Fourth bed (DCDA plants): Inlet 400-420°C → outlet 420-440°C (final >99.7%)

Cold-gas bypass systems precisely control bed inlet temperatures by diverting 5-15% of cooler feed gas around heat recovery units, maintaining optimal reaction kinetics without sacrificing energy recovery [6].

Double contact technology interrupts conversion after 2-3 beds for SO₃ removal (shifting equilibrium), then oxidizes remaining SO₂ in final beds. This approach achieves 99.8% conversion versus 98% in single absorption:

ΔConversion = \frac{K_p \cdot P_{O_2}^{0.5}}{(1 + K_p \cdot P_{O_2}^{0.5})^2} \cdot \frac{Δn_{SO_3}}{n_{total}}

Pressure optimization is emerging, with 3-5 bar systems showing 5-8% conversion increases and 20-30% catalyst volume reductions, though material challenges remain [6].

Table 4: Thermodynamic Performance in Four-Stage Double Absorption Converters

Reactor StageInlet Temp. (°C)Outlet Temp. (°C)Single Pass Conversion (%)Cumulative Conversion (%)Equilibrium Conversion (%)
First Bed415-425595-60565-7065-7070-75
Second Bed430-450500-52080-8592-9596-97
Intermediate AbsorptionSO₃ Removal (efficiency >99.9%)
Third Bed410-420440-45090-9599.3-99.599.5-99.7
Fourth Bed400-410415-42595-9999.7-99.9>99.9

Properties

CAS Number

384858-26-8

Product Name

sulfuric acid

IUPAC Name

sulfuric acid

Molecular Formula

H4O8S2

Molecular Weight

196.16 g/mol

InChI

InChI=1S/2H2O4S/c2*1-5(2,3)4/h2*(H2,1,2,3,4)

InChI Key

CBXWGGFGZDVPNV-UHFFFAOYSA-N

Canonical SMILES

OS(=O)(=O)O.OS(=O)(=O)O

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